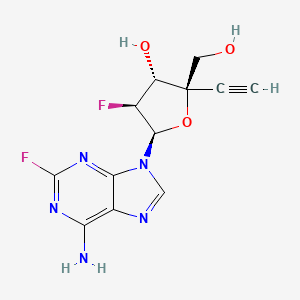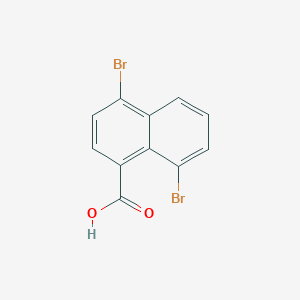
Phenylhydrazine;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylhydrazine sulfate is a chemical compound with the molecular formula C12H18N4O4S. It is a derivative of phenylhydrazine, where the phenyl group is attached to a hydrazine moiety, and the sulfate group is bonded to the nitrogen atom. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenylhydrazine sulfate can be synthesized through the reaction of phenylhydrazine with sulfuric acid. The reaction typically involves heating phenylhydrazine in the presence of concentrated sulfuric acid to form the sulfate salt.
Industrial Production Methods: In an industrial setting, phenylhydrazine sulfate is produced on a larger scale using similar reaction conditions. The process involves careful control of temperature and the use of high-purity reagents to ensure the formation of the desired product. The reaction mixture is then purified to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions: Phenylhydrazine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various electrophiles and nucleophiles can be used to substitute different groups on the phenyl ring.
Major Products Formed:
Oxidation: Formation of phenylhydrazine oxide.
Reduction: Formation of phenylhydrazine derivatives.
Substitution: Formation of substituted phenylhydrazine compounds.
Aplicaciones Científicas De Investigación
Phenylhydrazine sulfate is widely used in scientific research due to its unique properties. It is employed in:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In biochemical studies to investigate enzyme mechanisms.
Medicine: In the development of pharmaceuticals and as a diagnostic tool.
Industry: In the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which phenylhydrazine sulfate exerts its effects involves its interaction with molecular targets and pathways. It can act as a ligand for various receptors and enzymes, influencing biological processes. The exact mechanism depends on the specific application and the molecular environment in which it is used.
Comparación Con Compuestos Similares
Hydrazine sulfate
Phenylhydrazine hydrochloride
Phenylhydrazine hydrobromide
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
Fórmula molecular |
C6H8N2O4S-2 |
|---|---|
Peso molecular |
204.21 g/mol |
Nombre IUPAC |
phenylhydrazine;sulfate |
InChI |
InChI=1S/C6H8N2.H2O4S/c7-8-6-4-2-1-3-5-6;1-5(2,3)4/h1-5,8H,7H2;(H2,1,2,3,4)/p-2 |
Clave InChI |
YUWVDIIHTJLPRI-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)NN.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


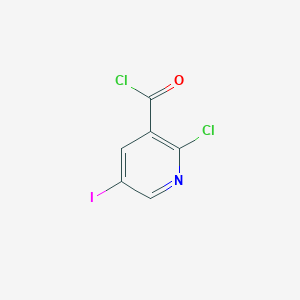

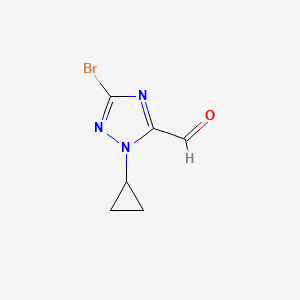
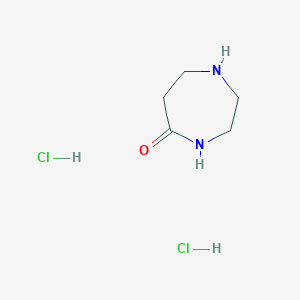
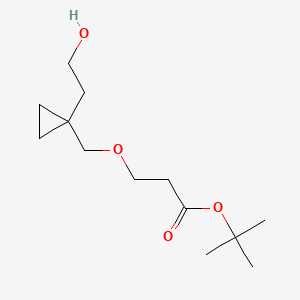
![Tert-butyl 6-cyano-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15363771.png)
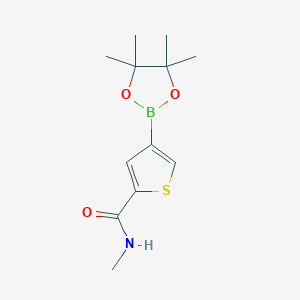

![3-Chloro-6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15363785.png)
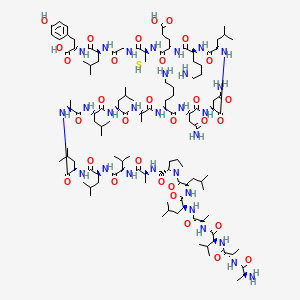
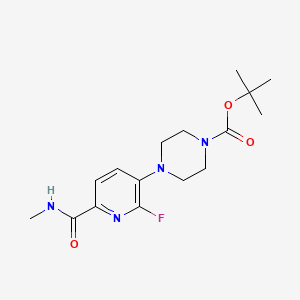
![7H-Pyrido[2,3-c]carbazole](/img/structure/B15363808.png)
